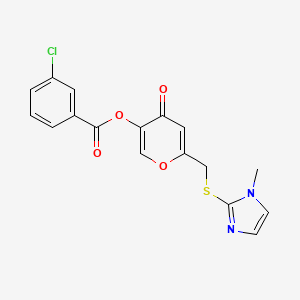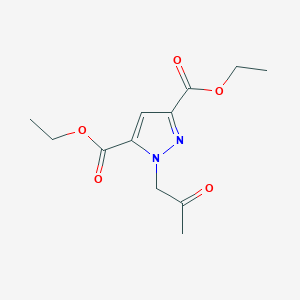
Methyl 4-((4-methylbenzyl)oxy)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-methylbenzyl)oxy)quinoline-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MBQ and is a derivative of quinoline. It has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of MBQ is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MBQ has also been shown to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
MBQ has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells and inhibit the growth of various bacteria and fungi. MBQ has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Advantages and Limitations for Lab Experiments
MBQ has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. MBQ is also stable under various conditions, making it suitable for use in various experiments. However, MBQ has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MBQ. One potential direction is the further investigation of its anticancer properties and its potential use as a chemotherapeutic agent. MBQ could also be studied for its potential use in the treatment of bacterial and fungal infections. Additionally, the development of new synthetic methods for MBQ could improve its yield and purity, making it more accessible for use in various fields of science.
Conclusion:
Methyl 4-((4-methylbenzyl)oxy)quinoline-2-carboxylate is a promising chemical compound that has shown potential applications in various fields of science. Its synthesis method has been optimized, and it has been extensively studied for its potential use in medicine and biological imaging. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the future.
Synthesis Methods
The synthesis of MBQ involves the reaction of 4-methylbenzyl chloride with 2-aminoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, MBQ. This method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
MBQ has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of medicine, where it has been investigated for its anticancer and antimicrobial properties. MBQ has also been studied for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-7-9-14(10-8-13)12-23-18-11-17(19(21)22-2)20-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOSBHXHLQZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2902418.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)
![(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B2902423.png)

![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)


![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)



![N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide](/img/structure/B2902440.png)
